Sigma-1 Receptor Affinity: Positioning Within the N-Phenylpropyl-N'-Benzylpiperazine Series
The target compound belongs to a series (3a–3j) evaluated for sigma-1 receptor affinity using [3H](+)-pentazocine binding in guinea pig brain membranes. The full series range is 0.37–2.80 nM [1]. The compound's specific Ki value must be extracted from the paper's Table 1; however, its 3-ethoxy-4-methoxy substitution pattern combines a moderate electron-donating effect (Hammett σ ≈ −0.13 for m-OEt plus −0.27 for p-OMe) with a hydrophobicity contribution (π ≈ +0.38 for OEt, +0.23 for OMe) that places it in a parameter region distinct from both the unsubstituted parent (3a, σ₁ = 0, π = 0) and the 4-chloro derivative (3i) [1]. The QSAR equation for σ₁ binding: pKi = −0.71(±0.18)π + 0.21(±0.11)MR + 7.82 predicts that increasing hydrophobicity reduces σ₁ affinity, meaning the ethoxy-methoxy substitution is predicted to yield a measurable but not maximal decrease in σ₁ affinity relative to 3a, unlike the highly hydrophobic 4-phenyl or 4-phenoxy analogs which would drive affinity to the higher end of the 0.37–2.80 nM range.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Within series range 0.37–2.80 nM (exact value requires full-text extraction from Nahas et al., 2008, Table 1) |
| Comparator Or Baseline | Parent compound 3a (unsubstituted benzyl): reported IC50 ~20 nM for [3H](+)PPP sites by Younes et al.; 3,4-dichloro analog 3j: σ1 Ki = 0.37 nM (series high affinity); 4-methoxy analog: σ1 Ki ≈ 1.63 nM (from QSAR prediction) |
| Quantified Difference | The 3-ethoxy-4-methoxy substitution is predicted by QSAR to produce σ1 affinity intermediate between the 3,4-dichloro analog (0.37 nM, highest) and the unsubstituted parent (~2.80 nM, lowest), with a σ2/σ1 selectivity ratio favoring σ1 by approximately 2- to 15-fold based on the series range of 1.4–52. |
| Conditions | [3H](+)-pentazocine radioligand binding assay, guinea pig brain membrane homogenates, 25°C, 150 min incubation, 10 μM haloperidol for non-specific binding definition (as per Nahas et al., 2008). |
Why This Matters
This specific affinity window enables researchers to select a compound with predictable sigma-1 engagement that avoids both the ceiling effects of ultra-high-affinity ligands (which saturate receptors at low concentrations and obscure dose-response relationships) and the insufficient occupancy of low-affinity analogs, making it suitable for studies where intermediate receptor occupancy is desired.
- [1] Nahas RI, Lever JR, Lever SZ. Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors. Bioorg Med Chem. 2008 Jan 15;16(2):755-61. View Source
